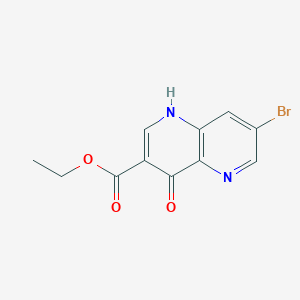

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Description

Historical Context and Development

The development of naphthyridine chemistry traces its origins to the early twentieth century, with the first documented use of the term "naphthyridine" appearing in scientific literature during the 1920s, as recorded in the Journal of Chemical Society in 1925. This terminology emerged from German chemical nomenclature, reflecting the compound's structural relationship to both naphthalene and pyridine ring systems. The systematic investigation of naphthyridine derivatives gained momentum throughout the mid-twentieth century, particularly following the discovery of nalidixic acid by George Lesher in 1962, which demonstrated the therapeutic potential of 1,8-naphthyridine derivatives. However, the exploration of 1,5-naphthyridine isomers, including ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, represents a more recent development in heterocyclic chemistry.

The synthesis and characterization of specific 1,5-naphthyridine derivatives has been facilitated by advances in synthetic methodologies, particularly the refinement of cyclization reactions such as the Skraup synthesis and Friedländer reactions. These developments have enabled researchers to access previously challenging molecular architectures, including compounds bearing multiple functional groups such as halogens, carbonyls, and ester moieties. The emergence of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate as a research target reflects the growing recognition of 1,5-naphthyridines as privileged scaffolds in medicinal chemistry. Contemporary research efforts have focused on understanding the unique reactivity patterns and biological properties of these compounds, leading to their investigation as potential therapeutic agents and synthetic intermediates.

Position within Heterocyclic Chemistry

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing one of six possible naphthyridine isomers characterized by the relative positioning of nitrogen atoms within the bicyclic framework. The 1,5-naphthyridine system distinguishes itself from other isomers through the placement of nitrogen atoms at positions 1 and 5, creating a unique electronic environment that influences both chemical reactivity and biological activity. This positional arrangement contrasts notably with the more extensively studied 1,8-naphthyridine isomer, which has nitrogen atoms at positions 1 and 8.

The compound's heterocyclic classification places it within the broader family of diazanaphthalenes, compounds that contain two nitrogen atoms within a naphthalene-like aromatic system. This structural framework provides multiple sites for chemical modification and functionalization, enabling the introduction of diverse substituents that can modulate the compound's physical, chemical, and biological properties. The presence of the bromine substituent at position 7 introduces significant electronic effects through its electron-withdrawing properties, while the carbonyl group at position 4 and the ethyl carboxylate at position 3 further contribute to the compound's unique chemical profile.

Structural Significance and Nomenclature

The systematic nomenclature of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate reflects the compound's complex structural features and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "1,5-naphthyridine" indicates the bicyclic core structure with nitrogen atoms positioned at the 1 and 5 locations within the ten-membered aromatic system. The numerical descriptors within the complete name systematically identify each functional group's position: the bromine atom occupies position 7, the carbonyl oxygen is located at position 4, and the ethyl carboxylate group is attached at position 3.

The structural significance of this compound extends beyond mere nomenclature to encompass fundamental aspects of molecular geometry and electronic distribution. The molecular formula C₁₁H₉BrN₂O₃ with a molecular weight of 297.1 grams per mole reflects the compound's moderate size and the presence of multiple heteroatoms that contribute to its chemical reactivity. The "1,4-dihydro" designation indicates partial saturation of the bicyclic system, creating a non-aromatic character in one of the rings that significantly influences the compound's chemical behavior and stability.

The compound's three-dimensional structure exhibits specific conformational preferences that arise from the interplay between the planar aromatic system and the sp³-hybridized carbon atoms within the dihydro ring. The presence of the carbonyl group introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions, while the ethyl carboxylate substituent provides rotational flexibility around the ester linkage. The bromine atom's substantial van der Waals radius creates steric effects that influence the compound's overall molecular shape and intermolecular interactions.

| Structural Feature | Position | Chemical Impact | Physical Properties |

|---|---|---|---|

| Bromine Substituent | Position 7 | Electron-withdrawing, enhanced electrophilic reactivity | Increased molecular weight, enhanced lipophilicity |

| Carbonyl Group | Position 4 | Electrophilic center, hydrogen bond acceptor | Increased polarity, potential for keto-enol tautomerism |

| Ethyl Carboxylate | Position 3 | Ester functionality, potential hydrolysis site | Moderate lipophilicity, rotational flexibility |

| Dihydro Ring | Positions 1,4 | Reduced aromaticity, conformational flexibility | Altered electronic properties, increased reactivity |

Research Significance in Naphthyridine Chemistry

The research significance of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate within naphthyridine chemistry stems from its potential as both a synthetic intermediate and a lead compound for biological activity studies. Contemporary research in naphthyridine chemistry has demonstrated the importance of structural modifications in determining biological activity, with halogen substitution, carbonyl functionality, and ester groups all contributing to enhanced potency and selectivity in various therapeutic applications. The compound's unique substitution pattern provides researchers with opportunities to investigate structure-activity relationships and develop new synthetic methodologies for accessing related molecular architectures.

Recent investigations into 1,5-naphthyridine derivatives have revealed their potential applications in multiple therapeutic areas, including antimicrobial activity, anticancer research, and neurological disorders. The presence of the bromine atom at position 7 in ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate offers particular research advantages, as halogen substituents can serve as handles for further chemical modification through cross-coupling reactions and nucleophilic substitution processes. This versatility makes the compound valuable for medicinal chemistry programs seeking to optimize biological activity through systematic structural modifications.

The compound's role in advancing synthetic methodology development represents another significant aspect of its research importance. The synthesis of 1,5-naphthyridine derivatives has historically presented challenges due to the specific requirements for constructing the bicyclic framework with appropriate regioselectivity. Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate serves as a model compound for investigating new synthetic approaches, including cyclization reactions, functional group transformations, and protecting group strategies.

| Research Application | Specific Focus | Methodological Approach | Expected Outcomes |

|---|---|---|---|

| Biological Activity Screening | Antimicrobial properties | Structure-activity relationship studies | Identification of active derivatives |

| Synthetic Methodology | Cross-coupling reactions | Bromine substitution optimization | New synthetic routes |

| Structural Analysis | Conformational studies | Computational and spectroscopic methods | Understanding molecular behavior |

| Lead Optimization | Ester modification | Prodrug design strategies | Enhanced pharmacological properties |

Properties

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWMKRSMALFJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541367 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64436-97-1 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Naphthyridine Derivatives

A common approach to synthesizing this compound involves bromination of a naphthyridine precursor. The process typically includes:

- Starting Material : A naphthyridine derivative with a carboxylic acid group at position 3.

- Reagents : Bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

- Reaction Conditions : The reaction is carried out under mild heating (e.g., 50–70°C) to ensure selective bromination at position 7.

- Outcome : Formation of a brominated intermediate, which is further processed.

Esterification

The brominated intermediate undergoes esterification to introduce the ethyl ester group at position 3:

- Reagents : Ethanol and a catalytic amount of sulfuric acid or hydrochloric acid.

- Reaction Conditions : Refluxing the mixture ensures complete conversion to the ethyl ester.

- Outcome : Formation of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Cyclization

In some synthetic routes, cyclization reactions are employed to form the naphthyridine ring system before bromination and esterification:

- Starting Materials : A pyridine derivative and an amide or nitrile compound.

- Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization.

- Reaction Conditions : High temperatures (120–150°C) are used to promote ring closure.

- Outcome : Formation of the core naphthyridine structure, which can then be brominated and esterified.

Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromination | Bromine/NBS, Acetic Acid | 50–70°C | Dichloromethane | ~85 |

| Esterification | Ethanol, H₂SO₄/HCl | Reflux | Ethanol | ~90 |

| Cyclization | POCl₃ or PPA | 120–150°C | None | ~75 |

Analysis and Optimization

Reaction Monitoring

Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm product formation.

Purification

The final product is purified via recrystallization from ethanol or by column chromatography using silica gel as the stationary phase.

Challenges

- Bromination selectivity can be influenced by substituents on the naphthyridine ring.

- Cyclization reactions may require optimization to avoid side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted naphthyridine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of oxidized naphthyridine derivatives.

Scientific Research Applications

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomerism: 1,5- vs. 1,8-Naphthyridine Derivatives

The position of the nitrogen atoms in the naphthyridine scaffold significantly impacts electronic properties and reactivity:

- Target Compound: The 1,5-naphthyridine core (nitrogens at positions 1 and 5) creates a distinct electronic environment compared to 1,8-naphthyridines.

- Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: A 1,8-naphthyridine isomer with bromine at position 6, an ethyl group at N1, and a methyl group at C7.

Substituent Effects: Halogen vs. Alkoxy/Methyl Groups

Substituents at position 7 modulate reactivity and physicochemical properties:

Physical and Chemical Properties

Key Research Findings

- Reactivity : The 7-bromo substituent in the target compound is pivotal for palladium-catalyzed cross-coupling, enabling the synthesis of biaryl derivatives for pharmaceutical applications .

- Stability: Bromine’s electron-withdrawing nature stabilizes the 4-oxo tautomer, favoring keto-enol equilibrium toward the enolate form, which is critical for metal coordination .

Biological Activity

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS No. 64436-97-1) is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and enzyme inhibition, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrN₂O₃ |

| Molecular Weight | 297.1 g/mol |

| Boiling Point | 403.3 ± 45.0 °C (Predicted) |

| Density | 1.618 ± 0.06 g/cm³ (Predicted) |

| pKa | -0.18 ± 0.40 (Predicted) |

Antimicrobial Activity

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . The compound also demonstrated bactericidal properties in time-kill assays.

Table: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Cytotoxicity Studies

In vitro cytotoxicity assessments showed that the compound has low hemolytic activity (% lysis ranging from 3.23% to 15.22% ) compared to Triton X-100, indicating a favorable safety profile . The IC₅₀ values for cytotoxicity were greater than 60 μM , suggesting non-cytotoxic effects at therapeutic concentrations.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings indicate its potential as a therapeutic agent targeting bacterial infections through enzyme inhibition.

Table: Enzyme Inhibition Activity

| Enzyme | IC₅₀ (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of various naphthyridine derivatives, including Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. A study published in ACS Omega reported that derivatives similar to this compound showed significant antibiofilm activity against pathogenic isolates, outperforming traditional antibiotics like Ciprofloxacin .

Moreover, molecular docking simulations have indicated that this compound exhibits strong binding affinity to target enzymes, further supporting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, reacting 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives in diphenyl ether under reflux yields the 1,5-naphthyridine core. Substituents like bromine at the 7-position are introduced via halogenation or precursor modification .

- Key Conditions :

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine | Dowtherm A, reflux, 15 min | 89% |

Q. How is the ethyl ester group hydrolyzed to the carboxylic acid derivative?

- Methodology : Alkaline hydrolysis using NaOH or KOH under reflux effectively converts the ester to the carboxylic acid. For example, 2.5 M NaOH at reflux for 1 hour achieves 85% yield of 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid .

- Optimization : Higher temperatures (95°C) and prolonged reaction times (4–6 hours) improve yields for sterically hindered analogs .

Q. What analytical techniques are recommended for structural characterization?

- Techniques :

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

- NMR/LC-MS : Confirm purity and substituent positions, particularly distinguishing bromine’s electronic effects on neighboring protons.

Advanced Research Questions

Q. How can regioselectivity be controlled in nucleophilic substitution at the 7-bromo position?

- Strategies :

- Use crown ethers (e.g., dibenzo-18-crown-6) to activate potassium methoxide, enabling methoxylation of the 7-bromo substituent despite steric hindrance .

- Copper catalysts (CuSO₄) facilitate amination with dimethylamine or pyrrolidine under sealed, high-temperature conditions (110–125°C) .

Q. What crystallographic challenges arise in resolving structural ambiguities?

- Challenges : Twinning or high symmetry in crystals may complicate refinement.

- Solutions :

- Use SHELXD for experimental phasing and SHELXL for refinement against high-resolution data .

- Validate with ORTEP-3 (GUI-based) to visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How do steric/electronic factors influence cross-coupling reactivity at the 7-position?

- Data Analysis :

Q. How can microwave-assisted synthesis improve scalability and yield?

- Case Study : Microwave irradiation reduces Grohe-Heitzer reaction steps from 4 to 2, achieving 75% yield in 30 minutes vs. 6 hours conventionally. This method minimizes side reactions like decarboxylation .

Q. What contradictions arise in reaction yields during scale-up, and how are they resolved?

- Example : Hydrolysis of ethyl esters under identical conditions (2.5 M NaOH, reflux) yields 85% for 7-bromo analogs but only 56% for 1-ethyl-7-methyl derivatives due to steric hindrance .

- Mitigation : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) or use phase-transfer catalysts for hindered substrates .

Q. How do substituents at the 7-position modulate biological activity?

- SAR Insights :

- Bromine enhances electrophilicity, enabling cross-coupling for bioconjugation.

- Amino groups (e.g., dimethylamino) improve solubility but reduce metabolic stability .

- Table :

| Substituent (7-position) | Activity (IC₅₀ vs. P388 leukemia) |

|---|---|

| Br | 12 µM |

| NMe₂ | 8 µM |

| OMe | 15 µM |

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (inert vs. aerobic), as trace oxygen can oxidize dihydro intermediates.

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to confirm tautomeric forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.